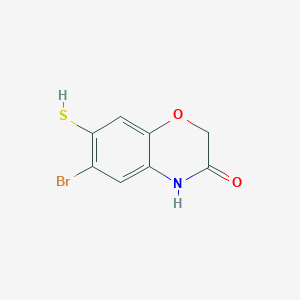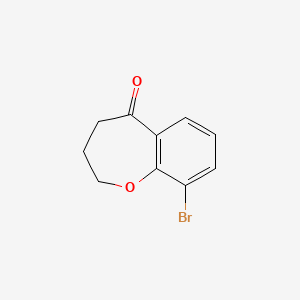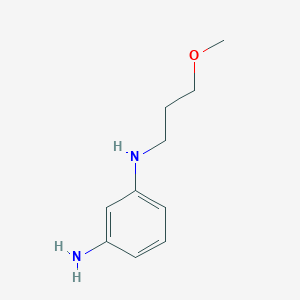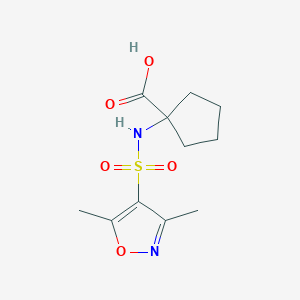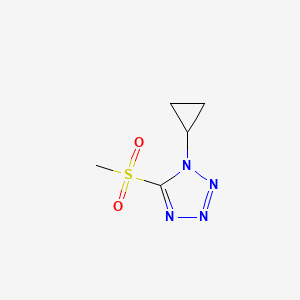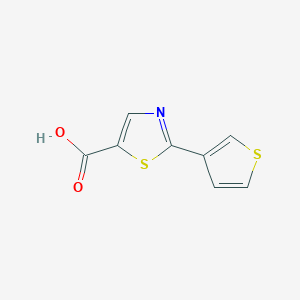
2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” is likely to be characterized by the presence of a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including compounds like 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid, have been studied for their potential anticancer properties . These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. Research is ongoing to synthesize novel thiophene moieties that could lead to more effective pharmacological activities.
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are prominent in the advancement of organic semiconductors . Their ability to conduct electricity while maintaining the flexibility of organic materials makes them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can form protective layers on metals, preventing or slowing down the corrosion process, which is crucial for extending the lifespan of metal components in various industries.
Pharmacology: Anti-inflammatory Drugs
Some thiophene derivatives are known to exhibit anti-inflammatory properties . This makes them valuable for the development of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce inflammation and pain in conditions like arthritis.
Antimicrobial Agents
The antimicrobial activity of thiophene derivatives makes them candidates for developing new antimicrobial agents . They could potentially be used to treat bacterial, fungal, or viral infections, addressing the growing concern of antibiotic resistance.
Neuropharmacology: Anesthetics
Thiophene derivatives have been used in neuropharmacology as anesthetics . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures.
Anti-atherosclerotic Agents
Research has indicated that thiophene derivatives may possess anti-atherosclerotic properties . This suggests potential applications in preventing or treating atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls.
Antioxidant Activity
Thiophene derivatives have shown promise in exhibiting antioxidant activity . Antioxidants are important for protecting the body from damage caused by free radicals, which can lead to various diseases, including cancer and heart disease.
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include this compound, are known to have a variety of biological effects and are of interest to medicinal chemists .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties .
properties
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZDKHKEXMWAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







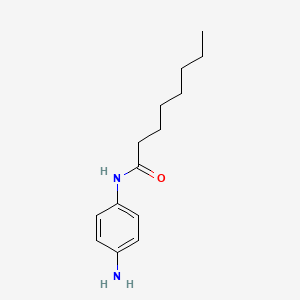

![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
